Pilocarpine

Catalog No.
S539680
CAS No.
92-13-7
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pilocarpine

CAS Number

92-13-7

Product Name

Pilocarpine

IUPAC Name

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1

InChI Key

QCHFTSOMWOSFHM-WPRPVWTQSA-N

SMILES

CCC1C(COC1=O)CC2=CN=CN2C

solubility

FREELY SOL IN ETHANOL; INSOL IN DIETHYL ETHER /HCL/
SOL IN WATER, ALC, CHLOROFORM; SPARINGLY SOL IN ETHER, BENZENE; ALMOST INSOL IN PETROLEUM ETHER
SOL IN ETHANOL, DIETHYL ETHER
2.07e+00 g/L

Synonyms

Hydrochloride, Pilocarpine, Isopilocarpine, Isoptocarpine, Nitrate, Pilocarpine, Ocusert, Pilocarpine, Pilocarpine Hydrochloride, Pilocarpine Mononitrate, (3S-cis)-Isomer, Pilocarpine Nitrate, Pilocarpine, Monohydrochloride, (3S-cis)-Isomer, Salagen

Canonical SMILES

CCC1C(COC1=O)CC2=CN=CN2C

Isomeric SMILES

CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C

Glaucoma

  • Mechanism of action: Pilocarpine acts as a muscarinic agonist, mimicking the effects of the neurotransmitter acetylcholine. In the eye, it causes the pupil to constrict (miosis) and increases the outflow of fluid, which helps to lower intraocular pressure (IOP), a major risk factor for glaucoma. Source: National Institutes of Health: )
  • Research applications: Pilocarpine has been used for decades in the treatment and management of glaucoma. While not the first-line treatment anymore, it remains a valuable option for some patients, particularly in developing countries due to its affordability and ease of administration. Additionally, pilocarpine is being investigated as a potential neuroprotective agent in glaucoma, with some studies suggesting it may help to slow disease progression. Source: National Eye Institute: )

Xerostomia

  • Mechanism of action: Pilocarpine stimulates the salivary glands to produce more saliva, which can help to alleviate the symptoms of xerostomia, or dry mouth. Source: National Institutes of Health: )
  • Research applications: Pilocarpine is being studied as a potential treatment for xerostomia caused by various conditions, including Sjögren's syndrome, certain medications, and radiation therapy. Research is ongoing to determine the most effective form and dosage of pilocarpine for this purpose. Source: National Cancer Institute: )

Pilocarpine is a natural alkaloid, primarily extracted from the leaves of the Pilocarpus microphyllus plant, a member of the Rutaceae family. It is classified as a lactone and has the chemical formula C11H16N2O2C_{11}H_{16}N_{2}O_{2} with a molecular weight of approximately 208.26 g/mol. Pilocarpine acts as a muscarinic agonist, stimulating cholinergic receptors in the body, which leads to various physiological effects such as increased salivation and lacrimation, miosis (pupil constriction), and reduced intraocular pressure. It is commonly used in ophthalmology for treating glaucoma and ocular hypertension, as well as in managing dry mouth conditions associated with Sjögren's syndrome or radiation therapy .

Pilocarpine works by mimicking the effects of acetylcholine on muscarinic receptors. When pilocarpine binds to these receptors, it triggers a cascade of cellular events that lead to increased production of saliva or constriction of the pupil depending on the target tissue [].

In the eye, pilocarpine increases the outflow of aqueous humor, a fluid that helps maintain eye pressure. This reduction in pressure is beneficial in treating glaucoma [].

For dry mouth, pilocarpine stimulates the salivary glands to produce more saliva, alleviating dryness [].

Pilocarpine is generally well-tolerated, but side effects can occur. Common side effects include sweating, headache, and blurred vision []. In rare cases, more serious side effects like respiratory depression can occur [].

, particularly hydrolysis, which can lead to its degradation. The lactone ring of pilocarpine is susceptible to hydrolysis at high pH levels, resulting in the formation of pilocarpic acid and other metabolites . Additionally, pilocarpine can be metabolized by cytochrome P450 enzymes, specifically CYP2A6, leading to the formation of 3-hydroxypilocarpine . Ion-molecule reactions have also been studied, revealing interactions with chemical ionizing agents like dimethyl ether and trimethyl borate .

As a muscarinic agonist, pilocarpine exhibits parasympathomimetic effects by selectively activating muscarinic receptors in various tissues. This activation leads to:

  • Increased Salivation: Pilocarpine stimulates salivary glands, making it effective for treating dry mouth.
  • Miosis: It causes pupil constriction by acting on the iris sphincter muscle.
  • Bronchial Effects: Pilocarpine can induce bronchospasm and increase bronchial secretions.
  • Cardiovascular Effects: It may cause bradycardia (slowed heart rate) and vasodilation.

The onset of action for pilocarpine eye drops is typically within an hour, with effects lasting up to 24 hours .

Pilocarpine can be synthesized through several methods:

  • Natural Extraction: The primary method involves extracting pilocarpine from the leaves of Pilocarpus microphyllus. This process includes:
    • Moisten the leaves with dilute sodium hydroxide.
    • Extract using chloroform or another organic solvent.
    • Purify through acid-base extraction .
  • Chemical Synthesis: A synthetic route involves starting from 2-ethyl-3-carboxy-2-butyrolactone through an eight-step process that includes:
    • Treatment with thionyl chloride.
    • Arndt–Eistert reaction with diazomethane.
    • Treatment with potassium phthalimide and potassium thiocyanate .

Pilocarpine has several therapeutic applications:

  • Ophthalmology: Used to treat glaucoma and ocular hypertension by facilitating aqueous humor drainage.
  • Dry Mouth Treatment: Effective in managing dry mouth due to Sjögren's syndrome or radiation therapy.
  • Presbyopia Management: As an eye drop formulation (e.g., Vuity), it helps improve near vision by reducing pupil size .

Pilocarpine interacts with various drugs and substances that may enhance or inhibit its effects. For instance:

  • Cholinergic Drugs: Co-administration with other cholinergic agents can lead to additive effects, increasing side effects such as excessive salivation or bronchospasm.
  • Anticholinergic Agents: These can counteract the effects of pilocarpine, reducing its efficacy in treating conditions like glaucoma or dry mouth .

Additionally, pilocarpine's metabolism can be influenced by other medications that affect cytochrome P450 enzymes.

Several compounds exhibit similar pharmacological properties to pilocarpine. Here are some notable examples:

CompoundSource/OriginPrimary UseUnique Features
CarbacholSyntheticTreats glaucomaLonger duration of action
BethanecholSyntheticTreats urinary retentionSelective for muscarinic receptors
ArecolineExtracted from betel nutStimulant for salivary secretionAlso has psychoactive properties

Uniqueness of Pilocarpine

Pilocarpine's unique profile lies in its dual action on both ocular and salivary systems, making it particularly valuable in clinical settings for managing conditions like glaucoma and xerostomia (dry mouth). Its natural origin also distinguishes it from many synthetic alternatives that may have different side effect profiles or mechanisms of action .

Physical Description

Solid

Color/Form

OIL OR CRYSTALS
NEEDLES

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

208.121177757 g/mol

Monoisotopic Mass

208.121177757 g/mol

Boiling Point

260 °C @ 5 MM HG (PARTIAL CONVERSION TO ISOPILOCARPINE)

Heavy Atom Count

15

LogP

1.1
0.12 (LogP)
1.1

Decomposition

ON HEATING TO DECOMP, EMITS TOXIC FUMES OF NO(X).

Melting Point

195-205
34 °C

UNII

01MI4Q9DI3

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

Drug Indication

Pilocarpine oral tablets are indicated for the treatment of dry mouth caused by Sjogren's Syndrome or radiotherapy for cancer of the head and neck. Pilocarpine ophthalmic formulations are used to treat presbyopia in adults, reduce elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension, manage acute angle-closure glaucoma, prevent postoperative elevated IOP associated with laser surgery, and induce miosis.

Livertox Summary

Pilocarpine is an orally available cholinergic agonist that is used to treat symptoms of dry mouth in patients with keratoconjunctivitis sicca (Sjögren syndrome) or with xerostomia (dry mouth) due to local irradiation. Pilocarpine has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent liver injury.

Drug Classes

Sjögren Syndrome Agents

Therapeutic Uses

Miotics; Muscarinic Agonists; Parasympathomimetics
PILOCARPINE IS USED IN TREATMENT OF GLAUCOMA... IT CAN ALSO BE GIVEN IN OINTMENT OR AS LAMELLAE. ...MIOTIC ACTION OF PILOCARPINE IS USEFUL IN OVERCOMING MYDRIASIS PRODUCED BY ATROPINE; ALTERNATED WITH MYDRIATICS...EMPLOYED TO BREAK ADHESIONS BETWEEN IRIS & LENS.
PILOCARPINE IS BETTER TOLERATED THAN ANY OTHER MIOTIC. /HCL/
PILOCARPINE IS MIOTIC OF CHOICE FOR INITIAL & MAINTENANCE THERAPY IN PRIMARY OPEN-ANGLE GLAUCOMA & MOST OTHER CHRONIC GLAUCOMAS. ...USED FOR EMERGENCY TREATMENT OF ACUTE ANGLE-CLOSURE GLAUCOMA.
For more Therapeutic Uses (Complete) data for PILOCARPINE (6 total), please visit the HSDB record page.

Pharmacology

Pilocarpine is a choline ester miotic and a positively charged quaternary ammonium compound. Pilocarpine, in appropriate dosage, can increase secretion by the exocrine glands. The sweat, salivary, lacrimal, gastric, pancreatic, and intestinal glands and the mucous cells of the respiratory tract may be stimulated. When applied topically to the eye as a single dose it causes miosis, spasm of accommodation, and may cause a transitory rise in intraocular pressure followed by a more persistent fall. Dose-related smooth muscle stimulation of the intestinal tract may cause increased tone, increased motility, spasm, and tenesmus. Bronchial smooth muscle tone may increase. The tone and motility of urinary tract, gallbladder, and biliary duct smooth muscle may be enhanced. Pilocarpine may have paradoxical effects on the cardiovascular system. The expected effect of a muscarinic agonist is vasodepression, but administration of pilocarpine may produce hypertension after a brief episode of hypotension. Bradycardia and tachycardia have both been reported with use of pilocarpine.
Pilocarpine is a natural alkaloid extracted from plants of the genus Pilocarpus with cholinergic agonist activity. As a cholinergic parasympathomimetic agent, pilocarpine predominantly binds to muscarinic receptors, thereby inducing exocrine gland secretion and stimulating smooth muscle in the bronchi, urinary tract, biliary tract, and intestinal tract. When applied topically to eyes, this agent stimulates the sphincter pupillae to contract, resulting in miosis; stimulates the ciliary muscle to contract, resulting in spasm of accommodation; and may cause a transitory rise in intraocular pressure followed by a more persistent fall due to opening of the trabecular meshwork and an increase in the outflow of aqueous humor.

MeSH Pharmacological Classification

Miotics

ATC Code

N - Nervous system
N07 - Other nervous system drugs
N07A - Parasympathomimetics
N07AX - Other parasympathomimetics
N07AX01 - Pilocarpine
S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EB - Parasympathomimetics
S01EB01 - Pilocarpine

Mechanism of Action

The muscarinic M3 receptor is expressed in various endocrine and exocrine glands, including the gastric and salivary glands. It is also found in smooth muscle cells in pupillary sphincter and ciliary bodies. The M3 receptor is a Gq-protein-coupled receptor that activates phospholipase C and upregulates inositol trisphosphate and intracellular calcium. M3 receptor activation has been implicated in smooth muscle contraction and the stimulation of salivary glands. Pilocarpine is an agonist for M1 and M2 receptors, and is a full and partial agonist at the M3 receptor.
...ACT PRIMARILY @ MUSCARINIC RECEPTORS OF AUTONOMIC EFFECTOR CELLS, GANGLIONIC EFFECTS CAN ALSO BE OBSERVED. THIS IS PARTICULARLY TRUE OF PILOCARPINE, ALTHOUGH ITS GANGLIONIC ACTION ALSO INVOLVES STIMULATION OF MUSCARINIC RECEPTORS...
...AFTER TOPICAL INSTILLATION, MIOSIS BEGINS IN 15 TO 30 MIN & LASTS 4 TO 8 HR. REDUCTION OF INTRAOCULAR PRESSURE IS MAXIMAL IN 2 TO 4 HR, WHICH CORRELATES WITH MAX DECR IN OUTFLOW RESISTANCE. EFFECT ON INTRAOCULAR PRESSURE OUTLASTS EFFECT ON OUTFLOW FACILITY...PILOCARPINE...MAY DECR AQUEOUS PRODUCTION.
...PILOCARPINE /HAS AS/...PRINCIPAL ACTION STIMULATION OF SAME AUTONOMIC EFFECTOR CELLS AS THOSE ACTED UPON BY CHOLINERGIC POSTGANGLIONIC NERVE IMPULSES.
...PILOCARPINE...PRINCIPAL ACTION STIMULATION OF SAME AUTONOMIC EFFECTOR CELLS AS THOSE ACTED UPON BY CHOLINERGIC POSTGANGLIONIC NERVE IMPULSES. IN THIS RESPECT...RESEMBLE CHOLINE ESTERS...

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM2 [HSA:1129] [KO:K04130]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

92-13-7
54-71-7

Absorption Distribution and Excretion

Following oral administration of pilocarpine 5mg three times daily in healthy male subjects, peak plasma drug concentrations of 15μg/L were reached in 1.25 hours. At the dose of pilocarpine 10mg three times daily, peak plasma drug concentrations of 41μg/L were reached in 0.85 hours. The rate of absorption is increased when taken with food. Following ophthalmic administration in healthy subjects, the overall median Tmax was 2.2 hours. The mean (SD) Cmax and AUC0-t were 897.2 (287.2) pg/mL and 2699 (741.4) hr x pg/mL, respectively. In patients with presbyopia, the mean Cmax and AUC0-t,ss values were 1.95 ng/mL and 4.14 ng x hr/mL, respectively. The median Tmax was 0.3 hours postdose with a range from 0.2 to 0.5 hours post-dose.
Pilocarpine and its degradation products are eliminated predominantly in the urine.
There is no information available.
LITTLE DEFINITIVE INFORMATION IS AVAIL ON FATE & ELIMINATION OF PILOCARPINE. IT IS PARTLY DESTROYED IN BODY, BUT LARGER FRACTION IS EXCRETED IN URINE IN COMBINED FORM.
PILOCARPINE PENETRATES EYE WELL; AFTER TOPICAL INSTILLATION...
POISONING HAS OCCURRED FROM CUTANEOUS ABSORPTION.

Metabolism Metabolites

There is limited information available about the metabolism of pilocarpine in humans. Inactivation of pilocarpine can occur at neuronal synapses and probably in plasma. Pilocarpine is reported to undergo CYP2A6-mediated 3-hydroxylation to form stereoisomers of 3-hydroxypilocaripine. Pilocaripine also undergoes hydrolysis mediated by paraoxonase 1, a calcium-dependent esterase in plasma and the human liver. Pilocarpic acid is a possible metabolic product of hydrolysis. Pilocarpine metabolites are reported to possess negligible or no pharmacological activity.
Pilocarpine has known human metabolites that include 3-hydroxypilocarpine.
Possibly occurs at the neuronal synapses and in the plasma Half Life: 0.76 hours

Wikipedia

Pilocarpine
Ceftriaxone

Drug Warnings

/PILOCARPINE/...SHOULD NOT BE USED FOR LONG PERIODS IN SUCH CASES TO AVOID OR POSTPONE IRIDECTOMY BECAUSE ANY MIOTIC MAY TIGHTEN PUPIL AGAINST LENS & BLOCK FLOW OF AQUEOUS THROUGH PUPIL.

Biological Half Life

The elimination half-life was 0.76 and 1.35 hours following administration of a 5mg or lOmg dose 3 times daily, respectively. Following ophthalmic administration in healthy subjects, the half-life was 3.96 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

TOTAL ALKALOIDS ARE EXTRACTED FROM...SUITABLE PILOCARPUS SPECIES, WITH ALC CONTAINING SMALL AMT OF HYDROCHLORIC ACID. SOLVENT DISTD OFF...RESINS ARE ALL DEPOSITED. ...FILTERED...EVAPORATED TO SMALL BULK. AMMONIA IS ADDED IN EXCESS & FREE ALKALOIDS EXTRACTED WITH CHLOROFORM.
PREOBRASHENSKI ET AL, BER 66, 1187 (1933); SAMOKH ALOV, MED PROM SSSR 11, NO 2, 10 (1957)...

General Manufacturing Information

2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S,4R)-: ACTIVE
/PILOCARPINE/ HAS CIS CONFIGURATION; ISOPILOCARPINE IS TRANS: ZAV'VANOL, DOKLADY ADAD NAUK SSSR 82, 257 (1952). ABSOLUTE CONFIGURATION: HILL, BARCZA, TETRAHEDRON 22, 2889 (1966).
INCOMPATIBILITIES: SILVER NITRATE, MERCURY BICHLORIDE, IODIDES, GOLD SALTS, TANNIN, CALOMEL, POTASSIUM PERMANGANATE, ALKALIES.
/OCUSERT/...IS ELLIPTICALLY SHAPED UNIT...OF PILOCARPINE-CONTAINING RESERVOIR SURROUNDED BY PERMEABLE MEMBRANE. FOLLOWING PLACEMENT BY PT, DIFFERENT FORMS OF UNIT ARE DESIGNED TO RELEASE PILOCARPINE @ RATE OF EITHER 20 OR 40 UG/HR FOR 1 WK. INTRAOCULAR PRESSURE IS REDUCED CONTINUOUSLY...WITH...LESS TOTAL DRUG...
PILOCARPINE HYDROCHLORIDE & PILOCARPINE NITRATE ARE OFFICIAL IN USP BOTH AS SALTS & AS OPHTHALMIC SOLN. AVG ORAL OR HYPODERMIC DOSE OF PILOCARPINE, NOW RARELY USED, IS 5 TO 10 MG. DEVICE FOR ACHIEVING SUSTAINED RELEASE OF PILOCARPINE INTO CUL-DE-SAC OF EYE IS ALSO AVAIL (OCUSERT).

Analytic Laboratory Methods

DETERMINATION OF PILOCARPINE HCL THROUGH THE FORMATION OF POLYIODINE COMPLEXES.
HIGH SPEED LIQUID CHROMATOGRAPHY DETERMINATION OF PILOCARPINE IN PHARMACEUTICAL PREPARATIONS.
MODIFIED HIGH PRESSURE LIQUID CHROMATOGRAPHIC DETERMINATION OF PILOCARPINE HCL IN OPHTHALMIC SOLUTION.
DETERMINATION OF PILOCARPINE IN PHARMACEUTICAL PREPARATIONS BY LIQUID CHROMATOGRAPHY.

Clinical Laboratory Methods

GLC METHOD FOR DETERMINATION OF PILOCARPINE WAS DEVELOPED & TESTED ON AQUEOUS HUMOR OF RABBIT EYES FOLLOWING OCULAR INSTILLATION.
ELECTRON CAPTURE GAS CHROMATOGRAPHIC METHOD FOR DETERMINING PILOCARPINE IN BLOOD & AQUEOUS HUMOR IS DISCUSSED.

Storage Conditions

KEEP WELL CLOSED & PROTECTED FROM LIGHT. /HCL/

Stability Shelf Life

HYGROSCOPIC. /HCL/
SENSITIVE TO LIGHT.
STABLE IN AIR BUT AFFECTED BY LIGHT. /NITRATE/

Dates

Last modified: 08-15-2023
FDA Approved Drug Products: Vuity (Pilocarpine Hydrochloride) Ophthalmic Solution
Chang et al. Identification of small molecules rescuing fragile X syndrome phenotypes in Drosophila Nature Chemical Biology, doi: 10.1038/nchembio.78, published online 9 March 2008. http://www.nature.com/naturechemicalbiology

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